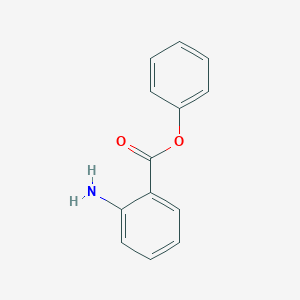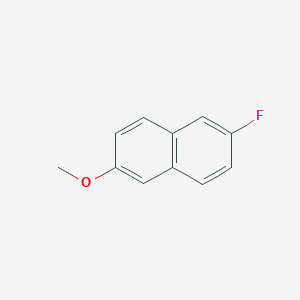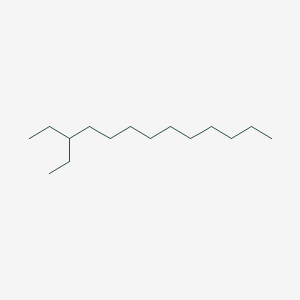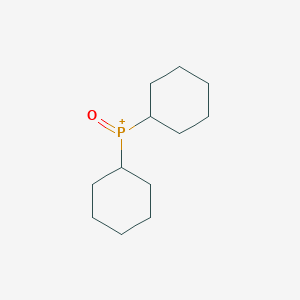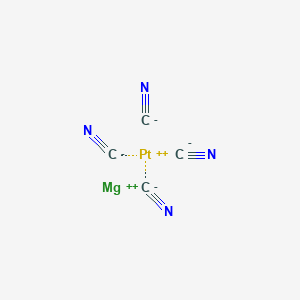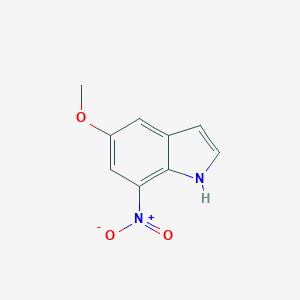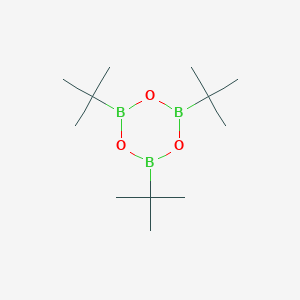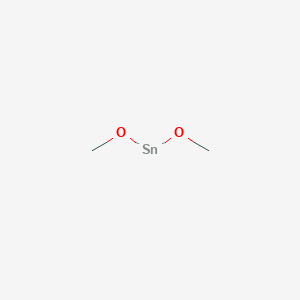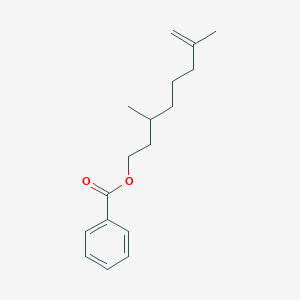
(-)-3,7-Dimethyloct-7-enyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-3,7-Dimethyloct-7-enyl benzoate, commonly known as DMBOB, is a natural product that is found in the roots of the licorice plant. DMBOB has been studied for its potential therapeutic properties, including its ability to inhibit inflammation and cancer cell growth. In
Mécanisme D'action
The mechanism of action of DMBOB is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. DMBOB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
DMBOB has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. DMBOB has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, DMBOB has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMBOB is its availability and ease of synthesis. DMBOB can be readily synthesized in the lab, making it accessible for scientific research. Additionally, DMBOB has been shown to have low toxicity, making it a safe compound for use in laboratory experiments. However, one limitation of DMBOB is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for the study of DMBOB. One potential area of research is the development of DMBOB as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMBOB and its potential interactions with other compounds. Finally, the development of more efficient synthesis methods for DMBOB could lead to increased availability and lower costs, making it more accessible for scientific research.
Conclusion:
In conclusion, DMBOB is a natural product with potential therapeutic properties. Its anti-inflammatory and anti-cancer effects have been extensively studied, and it has been shown to inhibit the growth of various cancer cell lines and the production of pro-inflammatory cytokines and chemokines. DMBOB has advantages such as its availability and low toxicity, but also has limitations such as limited solubility in water. Future research on DMBOB could lead to the development of new therapeutic agents for the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
DMBOB can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of reagents such as sodium hydride, methyl iodide, and benzoic acid. The final product is obtained through purification using chromatography techniques. The synthesis of DMBOB has been optimized to increase yield and purity, making it readily available for scientific research.
Applications De Recherche Scientifique
DMBOB has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. DMBOB has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Propriétés
Numéro CAS |
10486-12-1 |
|---|---|
Nom du produit |
(-)-3,7-Dimethyloct-7-enyl benzoate |
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
3,7-dimethyloct-7-enyl benzoate |
InChI |
InChI=1S/C17H24O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,10-11,15H,1,7-9,12-13H2,2-3H3 |
Clé InChI |
WAMANGVSGOBEEJ-UHFFFAOYSA-N |
SMILES |
CC(CCCC(=C)C)CCOC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(CCCC(=C)C)CCOC(=O)C1=CC=CC=C1 |
Autres numéros CAS |
10486-12-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



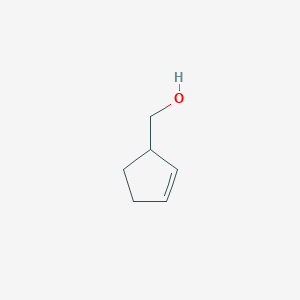
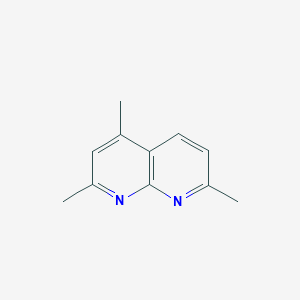
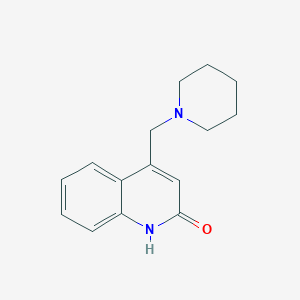
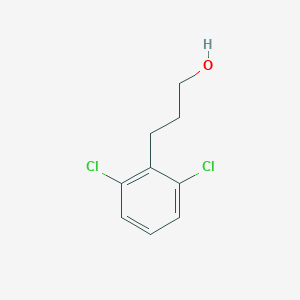
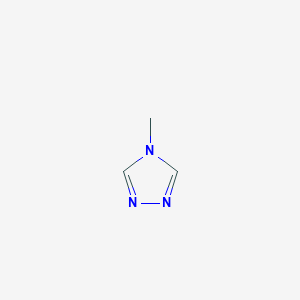
![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)
